molecular formula C24H19N4NaO4S B13775904 3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt CAS No. 75627-17-7

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt

Cat. No.: B13775904
CAS No.: 75627-17-7
M. Wt: 482.5 g/mol
InChI Key: UFKGCAHCBCVYJV-UHFFFAOYSA-M
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Description

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 2-methoxy-5-methylaniline, followed by coupling with 1-naphthylamine to form the intermediate azo compound. This intermediate is then further diazotized and coupled with benzenesulfonic acid to yield the final product. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the azo bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while minimizing human error and ensuring safety.

Chemical Reactions Analysis

Types of Reactions

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bonds.

    Reduction: Reduction reactions, often catalyzed by azoreductases, can cleave the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Breakdown products include various carboxylic acids and quinones.

    Reduction: Aromatic amines such as 2-methoxy-5-methylaniline and 1-naphthylamine are typical products.

    Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.

Scientific Research Applications

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the study of azo compound reactivity.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in textile dyeing, printing inks, and as a colorant in plastics and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups. The vivid coloration is due to the electronic transitions within the azo bonds, which absorb specific wavelengths of light. In biological systems, azoreductases can reduce the azo bonds, leading to the release of aromatic amines, which can interact with various molecular targets and pathways. These interactions can result in changes in cellular processes, making the compound useful in diagnostic and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar applications but different structural properties.

    Congo Red: Known for its use in histology and as an indicator.

    Direct Blue 1: Used in textile dyeing with a different color profile.

Uniqueness

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt is unique due to its specific combination of azo groups and aromatic rings, which confer distinct color properties and reactivity. Its stability and solubility in water make it particularly valuable in various industrial and research applications.

Properties

CAS No.

75627-17-7

Molecular Formula

C24H19N4NaO4S

Molecular Weight

482.5 g/mol

IUPAC Name

sodium;3-[[4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C24H20N4O4S.Na/c1-16-10-13-24(32-2)23(14-16)28-27-22-12-11-21(19-8-3-4-9-20(19)22)26-25-17-6-5-7-18(15-17)33(29,30)31;/h3-15H,1-2H3,(H,29,30,31);/q;+1/p-1

InChI Key

UFKGCAHCBCVYJV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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